L-DOPA-2,5,6-d3 - 53587-29-4

L-DOPA-2,5,6-d3

Catalog Number: EVT-334957
CAS Number: 53587-29-4
Molecular Formula: C9H11NO4
Molecular Weight: 200.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

L-DOPA, or levodopa, is a precursor to the neurotransmitters dopamine, norepinephrine, and epinephrine, which are vital for various neurological functions. It is widely recognized for its role in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the death of dopamine-generating cells in the substantia nigra, a region of the midbrain. The therapeutic effects of L-DOPA in Parkinson's disease and its underlying mechanisms have been the subject of extensive research1.

Synthesis Analysis

The synthesis of L-DOPA-2,5,6-d3 involves the introduction of deuterium atoms at specific positions (2, 5, and 6) on the aromatic ring of L-DOPA. [] While specific synthesis methods are not detailed within the provided papers, they typically involve chemical reactions using deuterated precursors or reagents. []

Chemical Reactions Analysis

The primary chemical reaction involving L-DOPA-2,5,6-d3 is its decarboxylation to form deuterium-labeled dopamine (D3-dopamine) by the enzyme aromatic L-amino acid decarboxylase (AADC, also known as dopa decarboxylase). [] This reaction is the initial step in the metabolic pathway converting L-DOPA to dopamine. [] The deuterium labeling allows researchers to distinguish D3-dopamine produced from L-DOPA-2,5,6-d3 from endogenous dopamine. [] Subsequent metabolic steps involving D3-dopamine, such as conversion to D3-norepinephrine by dopamine β-hydroxylase (DβH), can also be traced due to the deuterium label. []

Mechanism of Action

L-DOPA exerts its effects primarily by replenishing depleted levels of dopamine in the brain. In Parkinson's disease, L-DOPA enters the brain and is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase. This newly synthesized dopamine can then act on dopamine receptors, compensating for the diminished endogenous dopamine levels characteristic of the disease. Research has shown that L-DOPA can influence both D1 and D2 dopamine receptor systems. In a study involving rats with unilateral 6-hydroxydopamine lesions, L-DOPA-induced motor responses were found to be mediated by the stimulation of both D1 and D2 receptors, with each receptor system capable of eliciting a full motor response independently2. Additionally, L-DOPA has been observed to displace serotonin from its storage sites in the brain, which may contribute to some of the behavioral changes seen during L-DOPA therapy1.

Applications in Various Fields

The applications of L-DOPA extend beyond Parkinson's disease. For instance, dopamine D3 receptors, which are highly enriched in the nucleus accumbens, play a significant role in reinforcement and reward. Activation of these receptors has been shown to regulate GABAA receptor function through a phospho-dependent endocytosis mechanism, influencing inhibitory synaptic transmission in the nucleus accumbens3. This has implications for understanding the cellular mechanisms underlying the functions of D3 receptors in reward and addiction.

Moreover, the selective blockade of dopamine D3 receptors has been found to enhance frontocortical cholinergic transmission and improve social memory in rats. This suggests that D3 receptors could be a potential target for the treatment of cognitive disorders. In a parallel neurochemical and behavioral analysis, D3 receptor antagonists were shown to increase acetylcholine levels in the frontal cortex and attenuate the negative effects of scopolamine on social memory, highlighting the importance of dopaminergic modulation of cholinergic transmission and cognitive function4.

Future Directions
  • Investigating Novel Therapeutic Targets: Utilizing L-DOPA-2,5,6-d3 in studies focusing on the D3 receptor and its role in PD and other disorders, potentially leading to the development of more targeted therapies. []
  • Understanding Dyskinesia Mechanisms: Further exploring the role of L-DOPA-2,5,6-d3 in elucidating the mechanisms underlying L-DOPA-induced dyskinesia, a significant challenge in treating Parkinson's disease. []
  • Enhancing Drug Delivery Systems: Investigating the use of deuterium-labeled L-DOPA in conjunction with novel drug delivery systems to improve the efficacy and reduce side effects of Parkinson’s disease treatments. []

Dopamine

    Compound Description: Dopamine is a neurotransmitter synthesized from L-DOPA by the enzyme dopa decarboxylase (DDC). [, , , , ] It plays a crucial role in motor control, reward-motivated behavior, and various cognitive functions. In the context of Parkinson's disease, dopamine deficiency is a hallmark, and L-DOPA is administered to replenish dopamine levels. [, , , , ]

    Relevance: Dopamine is the direct metabolic product of L-DOPA-2,5,6-d3. [, , ] The deuterated L-DOPA serves as a precursor for the synthesis of deuterium-labeled dopamine, allowing researchers to track its metabolism and investigate the effects of deuterium substitution on dopamine pharmacokinetics. []

Norepinephrine

    Compound Description: Norepinephrine is a neurotransmitter synthesized from dopamine by the enzyme dopamine β-hydroxylase (DβH). [] It is involved in the regulation of arousal, attention, and stress response. []

    Relevance: Norepinephrine is a downstream metabolite of L-DOPA-2,5,6-d3 in the catecholamine synthesis pathway. Studies using deuterated L-DOPA have shown that deuterium substitution can influence norepinephrine production, suggesting an isotope effect on DβH activity. []

2,5,6-Trideutero-L-dopa (D3-L-dopa)

    Compound Description: D3-L-dopa is a deuterium-labeled form of L-DOPA, specifically containing three deuterium atoms at the 2, 5, and 6 positions of the aromatic ring. [] Like L-DOPA, it is converted to dopamine in the brain and is used to study dopamine metabolism and the effects of deuterium substitution on L-DOPA pharmacokinetics and pharmacodynamics. [, ]

    Relevance: D3-L-dopa is an isotopologue of L-DOPA-2,5,6-d3, meaning they share the same chemical formula and connectivity but differ in the isotopic composition of one or more atoms. [] Both compounds are used interchangeably in research to study the metabolism and effects of L-DOPA. [, ]

α,β,β-D3-L-DOPA (D3-L-DOPA)

    Compound Description: α,β,β-D3-L-DOPA is a deuterium-labeled form of L-DOPA with three deuterium atoms on the α and both β carbons. [] Research suggests it increases the duration of dopamine output and reduces noradrenaline output compared to unlabeled L-DOPA. []

    Relevance: Similar to L-DOPA-2,5,6-d3, α,β,β-D3-L-DOPA uses deuterium substitution to alter the metabolism of L-DOPA. Both compounds explore the potential benefits of deuterated L-DOPA in treating Parkinson's disease by potentially reducing motor complications. []

6-[18F]fluoro-L-dopa (FDOPA)

    Compound Description: 6-[18F]fluoro-L-dopa (FDOPA) is a radiolabeled form of L-DOPA used as a tracer in positron emission tomography (PET) imaging. [] It allows visualization and quantification of dopamine synthesis and storage in the brain, particularly in the striatum. []

    Relevance: Like L-DOPA-2,5,6-d3, FDOPA is an analog of L-DOPA designed to study the dopaminergic system. While L-DOPA-2,5,6-d3 incorporates stable isotopes for metabolic tracking, FDOPA utilizes a radioactive isotope for imaging purposes. [] Both contribute to understanding the complexities of dopamine function and dysfunction in the brain.

Vitamin D3 (VD3)

    Compound Description: Vitamin D3, also known as cholecalciferol, is a fat-soluble vitamin that plays a crucial role in calcium absorption and bone health. [, ] Recent research has investigated its potential neuroprotective effects in the context of Parkinson's disease. [] Studies suggest that VD3 supplementation might improve motor function, modulate oxidative stress, and influence neuroinflammation in animal models of Parkinson's disease. []

    Relevance: Although not structurally related to L-DOPA-2,5,6-d3, Vitamin D3 is often discussed in conjunction with L-DOPA therapy for Parkinson's disease. [] Research suggests that VD3 might offer complementary benefits to L-DOPA treatment by potentially mitigating some of its side effects and offering neuroprotective properties. []

Properties

CAS Number

53587-29-4

Product Name

L-DOPA-2,5,6-d3

IUPAC Name

(2S)-2-amino-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid

Molecular Formula

C9H11NO4

Molecular Weight

200.21 g/mol

InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,4D

InChI Key

WTDRDQBEARUVNC-UOCCHMHCSA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O

Synonyms

Levodop-d3; L-3-Hydroxytyrosine-d3; 3-Hydroxy-L-tyrosine-d3; (-)-3-(3,4-Dihydroxyphenyl-2,5,6-d3)-L-alanine; Bendopa-d3; Deadopa-d3; Dopaflex-d3; Dopal-d3; Dopaidan-d3; Dopalina-d3; Dopar-d3;

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[2H])O)O)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.